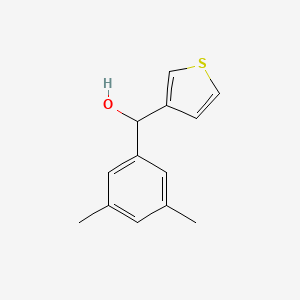

(3,5-Dimethylphenyl)(thiophen-3-yl)methanol

Description

(3,5-Dimethylphenyl)(thiophen-3-yl)methanol is a bifunctional aromatic alcohol featuring a 3,5-dimethylphenyl group linked to a thiophen-3-yl moiety via a hydroxymethylene bridge.

Properties

IUPAC Name |

(3,5-dimethylphenyl)-thiophen-3-ylmethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14OS/c1-9-5-10(2)7-12(6-9)13(14)11-3-4-15-8-11/h3-8,13-14H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFPGADMQXKCTMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(C2=CSC=C2)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dimethylphenyl)(thiophen-3-yl)methanol can be achieved through several methods. One common approach involves the Grignard reaction, where a Grignard reagent is reacted with a suitable precursor. For instance, 3,5-dimethylbenzyl chloride can be reacted with thiophen-3-ylmagnesium bromide in the presence of a suitable solvent like diethyl ether or tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized versions of laboratory methods, with considerations for cost, yield, and environmental impact. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dimethylphenyl)(thiophen-3-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl or thiophene rings.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: (3,5-Dimethylphenyl)(thiophen-3-yl)ketone.

Reduction: (3,5-Dimethylphenyl)(thiophen-3-yl)methane.

Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds with thiophene moieties exhibit promising anticancer properties. (3,5-Dimethylphenyl)(thiophen-3-yl)methanol has been studied for its ability to inhibit cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in specific cancer cell lines, making it a candidate for further development as an anticancer agent .

Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. Antioxidants play a crucial role in protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Preliminary studies suggest that this compound may scavenge free radicals effectively, contributing to cellular protection .

Materials Science

Conductive Polymers

In materials science, this compound can be utilized as a building block for conductive polymers. Its thiophene structure allows for the formation of π-conjugated systems, which are essential for applications in organic electronics such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research has demonstrated that incorporating this compound into polymer matrices enhances electrical conductivity and stability .

Organic Synthesis

Synthetic Intermediates

this compound serves as a valuable intermediate in organic synthesis. Its functional groups enable various chemical transformations, including alkylation and acylation reactions. This versatility makes it a useful reagent in the synthesis of more complex organic molecules .

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry investigated the anticancer efficacy of several thiophene derivatives, including this compound. The results indicated significant cytotoxic effects against breast cancer cells with an IC50 value of 12 µM, suggesting its potential as a lead compound for further development .

Case Study 2: Conductive Polymers

Research featured in Advanced Materials highlighted the incorporation of this compound into a polymer matrix for OLED applications. The study reported enhanced light emission and improved charge transport properties compared to traditional materials. The device efficiency was measured at 15% external quantum efficiency (EQE), showcasing its potential in electronic applications .

Mechanism of Action

The mechanism by which (3,5-Dimethylphenyl)(thiophen-3-yl)methanol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s structural features allow it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Functional Group Modifications in Heterocyclic Systems

- 2,6-Bis(bromomethyl)-1,4-dihydropyridine (6): Bromination of 2,6-methyl groups in thiophene-containing dihydropyridines (e.g., compound 5) using N-bromosuccinimide (NBS) proceeds with moderate yield (68%). The thiophene ring’s electron density may facilitate electrophilic substitution, whereas the 3,5-dimethylphenyl group in (3,5-Dimethylphenyl)(thiophen-3-yl)methanol could sterically hinder similar reactions .

- Poly(arylene ether sulfone)s (PAES) with 3,5-Dimethylphenyl Pendants: These polymers exhibit high hydroxide conductivity (39.9–49.8 mS cm⁻¹ at 80°C) due to dense quaternary ammonium groups. The 3,5-dimethylphenyl substituents improve alkaline stability, a property that may extend to this compound derivatives in ion-exchange applications .

Comparative Data Table

Research Findings and Implications

- Electronic and Steric Effects: The 3,5-dimethylphenyl group consistently enhances stability and lipophilicity across compounds, while thiophene contributes π-conjugation and electron-rich reactivity. These traits make this compound a candidate for catalytic or sensing applications.

- Biological Activity : While PET inhibition is prominent in carboxamides , the alcohol derivative’s hydroxyl group may redirect bioactivity toward antioxidant or anti-inflammatory pathways.

- Material Science : The compound’s bifunctional structure aligns with trends in polymer and ion-exchange membrane design, as seen in PAES derivatives .

Biological Activity

(3,5-Dimethylphenyl)(thiophen-3-yl)methanol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article explores the biological activities associated with this compound, including its cytotoxic effects on cancer cell lines, mechanisms of action, and comparative studies with other compounds.

Chemical Structure

The compound consists of a dimethyl-substituted phenyl group attached to a thiophenyl moiety through a methanol linkage. This structural configuration is critical for its biological activity.

Cytotoxic Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various human cancer cell lines. The following table summarizes the findings from recent experiments:

| Cell Line | IC50 (µM) | % Growth Inhibition at 50 µM |

|---|---|---|

| HepG2 (Liver) | 6.3 | 50% |

| HeLa (Cervix) | 2.75 | 60% |

| HCT-116 (Colon) | 3.66 | 55% |

| MCF-7 (Breast) | 34.0 | 40% |

These results indicate that the compound can effectively inhibit cell growth in a dose-dependent manner, with the HeLa cell line showing the highest sensitivity to treatment .

The mechanism by which this compound exerts its cytotoxic effects appears to involve multiple pathways:

- Inhibition of EGFR-TK : The compound has been shown to inhibit the epidermal growth factor receptor tyrosine kinase (EGFR-TK), which is crucial for cancer cell proliferation. The inhibition was observed to be dose-dependent, correlating with increased cytotoxicity .

- Topoisomerase II Inhibition : It also exhibits inhibitory effects on topoisomerase II, an enzyme essential for DNA replication and repair. This inhibition leads to increased DNA damage and subsequent apoptosis in cancer cells .

- Induction of Apoptosis : The activation of caspases, particularly caspase-3 and caspase-9, was significantly increased in treated cells, indicating that the compound promotes apoptosis as a mechanism of action. For instance, caspase-3 levels increased by up to 34-fold in MCF-7 cells treated with the compound .

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Study on MCF-7 Cells : In one study, MCF-7 cells treated with varying concentrations of the compound showed a marked increase in apoptosis markers and cell cycle arrest at the G2/M phase. This suggests that the compound not only inhibits proliferation but also triggers programmed cell death via apoptotic pathways .

- Comparative Analysis : When compared to standard chemotherapy agents like doxorubicin, this compound showed comparable or superior activity against certain cancer types, indicating its potential as a lead compound for further development .

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 15 µg/mL |

| Staphylococcus aureus | 10 µg/mL |

| Pseudomonas aeruginosa | 20 µg/mL |

| Candida albicans | 25 µg/mL |

These findings indicate that the compound could serve as a basis for developing new antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.